molecular formula C12H11ClN2O2 B2366949 5-Chloroquinolin-8-yl dimethylcarbamate CAS No. 329228-07-1

5-Chloroquinolin-8-yl dimethylcarbamate

Cat. No.: B2366949
CAS No.: 329228-07-1
M. Wt: 250.68
InChI Key: IUMRVZXBWCGXGM-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) Chemistry and its Research Significance

Quinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This bicyclic structure is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. The quinoline nucleus is a key component in a variety of natural products, most notably the Cinchona alkaloids like quinine, and a vast array of synthetic drugs. researchgate.netevitachem.com

The research significance of quinoline derivatives is underscored by their broad spectrum of pharmacological activities. researchgate.net These compounds have been successfully developed into therapeutic agents for a wide range of conditions. Notable examples include:

Antimalarials: Chloroquine and quinine.

Antibacterials: Fluoroquinolones such as ciprofloxacin.

Anticancer agents: Topotecan and camptothecin.

The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability has made the quinoline scaffold a focal point for the development of new therapeutic agents targeting cancer, infectious diseases, and neurodegenerative disorders. researchgate.net

Overview of Carbamate (B1207046) Functionalities in Organic and Medicinal Chemistry

The carbamate group, also known as a urethane, is a functional group derived from carbamic acid. Structurally, it is an ester-amide hybrid and is considered a key structural motif in numerous approved drugs and prodrugs. nih.gov The carbamate functionality is prized in medicinal chemistry for several key attributes:

Chemical and Proteolytic Stability: Carbamates generally exhibit good stability against chemical and enzymatic degradation, which is a desirable trait for drug candidates. nih.gov

Peptide Bond Surrogate: Due to its structural resemblance to a peptide bond, the carbamate group is often used as a stable replacement for amide bonds in peptidomimetics to improve metabolic stability. nih.gov

Modulation of Physicochemical Properties: The inclusion of a carbamate moiety can enhance a molecule's ability to permeate cell membranes. By modifying the substituents on the carbamate's oxygen and nitrogen atoms, researchers can modulate biological and pharmacokinetic properties.

Role in Prodrug Design: Carbamates are frequently employed in prodrug strategies to mask a polar amine or hydroxyl group, thereby improving oral bioavailability and achieving controlled drug release.

Rationale for Academic Investigation of 5-Chloroquinolin-8-yl Dimethylcarbamate (B8479999) Derivatives

The academic investigation into compounds such as 5-Chloroquinolin-8-yl dimethylcarbamate is rooted in a rational drug design strategy known as the creation of hybrid molecules or multi-target-directed ligands (MTDLs). researchgate.netevitachem.com This approach involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule designed to interact with multiple biological targets simultaneously.

The rationale for exploring this compound and its derivatives combines the established therapeutic potential of the quinoline core with the modulating effects of the carbamate functional group. Research into analogous quinoline-O-carbamate derivatives has been pursued with the goal of developing multifunctional agents for complex multifactorial diseases like Alzheimer's disease. researchgate.nethsetdata.com In such studies, the quinoline portion of the molecule may contribute to properties like anti-inflammation, while the carbamate moiety is often designed to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's therapy. researchgate.net

For instance, studies on various quinoline-O-carbamate isomers have shown that the position of the carbamate group on the quinoline ring significantly influences the biological activity. Derivatives with the carbamate at the 5-position have been identified as potent dual inhibitors of AChE and BuChE, while those with the carbamate at the 8-position have shown potent and selective AChE inhibitory activity. researchgate.net The specific compound, this compound, combines the 8-substituted carbamate known for AChE inhibition with a chloro-substitution at the 5-position of the quinoline ring, a common modification used to modulate electronic properties and target interactions.

While detailed research findings on the specific biological activities of this compound are not widely available in published literature, its structure represents a logical combination of pharmacophoric elements. Academic investigation is therefore driven by the hypothesis that such a hybrid compound could exhibit valuable and potentially novel multifunctional properties, warranting its synthesis and biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloroquinolin-8-yl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-15(2)12(16)17-10-6-5-9(13)8-4-3-7-14-11(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMRVZXBWCGXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for 5-Chloroquinolin-8-yl Dimethylcarbamate (B8479999)

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For 5-Chloroquinolin-8-yl dimethylcarbamate, the primary disconnection occurs at the carbamate (B1207046) ester linkage, which is the most synthetically accessible bond to form.

This C-O bond disconnection logically severs the molecule into two key synthons: the 5-chloro-8-hydroxyquinoline (B194070) core and a dimethylcarbamoyl cation equivalent. In a forward synthesis, these correspond to the 5-chloro-8-hydroxyquinoline intermediate and a suitable dimethylcarbamoylating agent, such as dimethylcarbamoyl chloride.

A further retrosynthetic step involves the disassembly of the 5-chloro-8-hydroxyquinoline intermediate. The quinoline (B57606) ring itself is typically constructed via cyclization reactions. Applying the principles of classic named reactions for quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, the 5-chloro-8-hydroxyquinoline can be disconnected into 4-chloro-2-aminophenol and a three-carbon glycerol (B35011) or acrolein equivalent. google.comguidechem.com This multi-step approach offers high regiocontrol, ensuring the chlorine atom is positioned at C5. An alternative, though potentially less selective, disconnection involves the direct chlorination of 8-hydroxyquinoline (B1678124). guidechem.com This analysis outlines a clear and convergent pathway for the molecule's total synthesis.

Optimized Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised. These can be broadly categorized into direct carbamoylation of a pre-formed quinoline scaffold and multi-step approaches that build the quinoline ring before functionalization.

The most direct and convergent approach to this compound involves the reaction of 5-chloro-8-hydroxyquinoline with a carbamoylating agent. This method is efficient as it forms the target molecule in a single, final step from a readily prepared intermediate.

The typical procedure involves the O-acylation of the hydroxyl group of 5-chloro-8-hydroxyquinoline with dimethylcarbamoyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial for optimizing the reaction yield and purity. This strategy is widely employed in the synthesis of various quinoline-O-carbamate derivatives. nih.gov

Table 1: Typical Reaction Parameters for Direct Carbamoylation

ParameterDescription
Substrate 5-Chloro-8-hydroxyquinoline
Reagent Dimethylcarbamoyl chloride
Base Triethylamine, Pyridine (B92270), or Potassium Carbonate
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile
Temperature 0 °C to room temperature
Work-up Aqueous wash followed by extraction and purification

Step 1: Synthesis of the 5-Chloro-8-hydroxyquinoline Intermediate

Two primary routes exist for the synthesis of this crucial intermediate:

Direct Chlorination: This route starts with the commercially available 8-hydroxyquinoline and introduces the chlorine atom via an electrophilic aromatic substitution reaction. guidechem.com However, this method can suffer from poor selectivity, yielding a mixture of products including the desired 5-chloro isomer, the 7-chloro isomer, and the 5,7-dichloro byproduct, which necessitates challenging purification steps. guidechem.com

Intermediate Characterization: The primary intermediate, 5-chloro-8-hydroxyquinoline (CAS No: 130-16-5), is a solid that must be fully characterized to ensure its purity before proceeding. chemicalbook.com Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm its molecular structure and rule out the presence of isomeric impurities.

Step 2: Carbamoylation

Once pure 5-chloro-8-hydroxyquinoline is obtained, it is subjected to the direct carbamoylation reaction as described in section 2.2.1.

Table 2: Comparison of Multi-step Routes for 5-Chloro-8-hydroxyquinoline

MethodStarting MaterialsAdvantagesDisadvantages
Cyclization 4-chloro-2-aminophenol, Glycerol, Sulfuric AcidHigh regioselectivity for the 5-chloro position. google.comHarsh reaction conditions, potential for tar formation. google.com
Chlorination 8-hydroxyquinoline, Chlorinating Agent (e.g., HCl/H₂O₂)Milder conditions, readily available starting material.Poor selectivity, difficult purification of isomers. guidechem.com

Green Chemistry and Sustainable Synthesis Considerations

Modern synthetic chemistry emphasizes the development of sustainable processes that minimize waste, reduce energy consumption, and enhance safety. Flow chemistry is a key enabling technology in achieving these green chemistry goals.

While a specific flow synthesis for this compound has not been detailed in the literature, the principles of flow chemistry can be readily applied to its synthesis based on established procedures for both quinoline and carbamate formation. nih.govresearchgate.net Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for process automation and scalability. researchgate.netuc.pt

A hypothetical "end-to-end" flow process could be envisioned:

Quinoline Formation in Flow: The Skraup or Doebner-Miller reaction to form 5-chloro-8-hydroxyquinoline could be performed in a high-temperature, high-pressure flow reactor. researchgate.net This would allow for precise control over the reaction time and temperature, potentially minimizing the formation of tar-like byproducts often seen in batch reactions.

Telescoped Carbamoylation: The output stream from the first reactor, after a potential in-line purification or solvent switch, could be directly mixed with a stream containing the dimethylcarbamoyl chloride and a base in a second flow reactor. nih.govbeilstein-journals.org This "telescoping" of reactions eliminates the need to isolate and purify the intermediate, saving time, reducing solvent waste, and minimizing manual handling of materials. uc.pt

Table 3: Conceptual Two-Step Telescoped Flow Synthesis

StepReactor ModuleOperationKey Advantage
1 High-Temperature Flow ReactorSynthesis of 5-chloro-8-hydroxyquinoline via cyclization.Improved safety and control over exothermic reaction; reduced byproduct formation. researchgate.net
2 Packed-Bed/Coil ReactorIn-line carbamoylation of the intermediate stream.Elimination of intermediate isolation; reduced process time and waste. nih.govuc.pt

Derivatization and Analogue Synthesis Strategies

The structure of this compound offers several positions that can be modified to create a library of analogues for structure-activity relationship (SAR) studies in drug discovery and materials science.

Key strategies for derivatization include:

Variation of the Carbamate Group: The dimethylamino moiety can be readily replaced. By first reacting 5-chloro-8-hydroxyquinoline with a phosgene (B1210022) equivalent (like triphosgene) to form a chloroformate intermediate, a wide array of primary and secondary amines can be introduced to generate a diverse set of N-substituted carbamates. This approach is fundamental in medicinal chemistry for fine-tuning a molecule's properties. nih.gov

Modification of the Quinoline Core: The chlorine atom at the C5 position can serve as a handle for further functionalization. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the chloro group can be substituted with various aryl, alkyl, amine, or alkyne fragments, providing access to a vast chemical space.

C-H Functionalization: Other positions on the quinoline ring that bear a hydrogen atom are potential sites for direct C-H functionalization reactions, a rapidly advancing field in organic synthesis that allows for the introduction of new functional groups without pre-functionalized starting materials.

Table 4: Potential Derivatization Strategies

PositionModification StrategyPotential New Functional Groups
C8-Carbamate Reaction with alternative amines (via chloroformate)N-ethyl, N-piperidyl, N-benzyl carbamates
C5-Chloro Cross-coupling reactions (e.g., Suzuki)Phenyl, Pyridyl, Methyl groups
C5-Chloro Nucleophilic Aromatic Substitution (SNAr)Methoxy, Amino, Thiol groups
Other Ring C-H Direct C-H functionalizationHalogens, Alkyl, Aryl groups

Modification of the Dimethylcarbamate Moiety

The dimethylcarbamate moiety of this compound, while relatively stable, can undergo specific chemical transformations. These modifications are crucial for structure-activity relationship studies in various research contexts.

Another key modification involves the transesterification or aminolysis of the carbamate. While less common than hydrolysis, these reactions can introduce different functional groups. For example, reaction with a different alcohol in the presence of a suitable catalyst could yield a different carbamate ester. More frequently, the entire dimethylcarbamate group is replaced by synthesizing analogues from 5-chloro-8-hydroxyquinoline with different carbamoyl (B1232498) chlorides. This approach allows for the introduction of a wide variety of substituents on the carbamate nitrogen.

A general scheme for the synthesis of quinoline-O-carbamate derivatives involves the reaction of the corresponding hydroxyquinoline with a selected carbamoyl chloride in the presence of a base. nih.gov This methodology can be adapted to produce a range of analogues of this compound with modified carbamate moieties.

Table 1: Synthesis of Quinoline-O-Carbamate Analogues

EntryHydroxyquinoline ReactantCarbamoyl ChlorideProduct
15-chloro-8-hydroxyquinolineDimethylcarbamoyl chlorideThis compound
25-chloro-8-hydroxyquinolineDiethylcarbamoyl chloride5-Chloroquinolin-8-yl diethylcarbamate
35-chloro-8-hydroxyquinolineMorpholine-4-carbonyl chloride5-Chloroquinolin-8-yl morpholine-4-carboxylate
48-hydroxyquinolineN-ethyl-N-methylcarbamoyl chlorideQuinolin-8-yl N-ethyl-N-methylcarbamate

Substituent Effects and Site-Specific Functionalization on the Quinoline Ring

The quinoline ring of this compound is an electron-deficient aromatic system, which dictates its reactivity towards various reagents. The presence of the chlorine atom at the 5-position and the dimethylcarbamate group at the 8-position significantly influences the site-specificity of further functionalization.

The dimethylcarbamate group at the 8-position is an electron-donating group through resonance, which can activate the quinoline ring towards electrophilic attack. However, its directing effects would be primarily towards positions 7 and 5. Since position 5 is already occupied, any electrophilic substitution would likely be directed to the 7-position.

Site-specific functionalization can also be achieved through metal-catalyzed cross-coupling reactions. The chlorine atom at the 5-position is a suitable handle for reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of carbon-based substituents at this position, providing a powerful tool for structural diversification.

The reactivity of the quinoline ring is also influenced by the nitrogen atom, which can be protonated or alkylated. Protonation of the nitrogen atom further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.

Table 2: Predicted Reactivity of the this compound Ring

PositionElectronic NaturePredicted ReactivityPotential Reactions
2Electron-deficientSusceptible to nucleophilic attackChichibabin amination (under harsh conditions)
3Electron-deficientLess reactive than 2 and 4
4Electron-deficientSusceptible to nucleophilic attackNucleophilic substitution (with a suitable leaving group)
5Electron-deficient (due to Cl)Susceptible to nucleophilic substitution and cross-couplingSNAr, Suzuki, Stille, Heck, Sonogashira couplings
6Electron-deficientGenerally unreactive
7Electron-rich (due to O-carbamate)Susceptible to electrophilic attackHalogenation, Nitration (under controlled conditions)

The interplay of the substituent effects of the chloro and dimethylcarbamate groups makes this compound a versatile scaffold for further chemical modification, enabling the exploration of its chemical space for various applications.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For 5-Chloroquinolin-8-yl dimethylcarbamate (B8479999), ¹H and ¹³C NMR would provide definitive information about its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoline (B57606) ring and the methyl groups of the dimethylcarbamate moiety. The aromatic region would display a complex splitting pattern for the five protons on the substituted quinoline core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atom and the carbamate (B1207046) group. The N,N-dimethyl protons of the carbamate group would likely appear as one or two singlets in the upfield region of the spectrum, typically around 2.8-3.2 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The spectrum would feature signals for the nine carbons of the 5-chloroquinoline (B16772) ring and the carbons of the dimethylcarbamate group, including the carbonyl carbon and the two methyl carbons. The chemical shift of the carbonyl carbon would be expected in the downfield region, characteristic of carbamates.

While specific, experimentally verified NMR data for 5-Chloroquinolin-8-yl dimethylcarbamate is not readily found in published literature, analysis of related compounds, such as 5-chloro-8-hydroxyquinoline (B194070) and other quinoline esters, provides a basis for predicting the spectral features. For instance, studies on (5-chloro-quinolin-8-yloxy) acetic acid have detailed the assignment of NMR signals for the 5-chloroquinoline moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values based on related structures and should be confirmed by experimental data.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.8 - 9.0150 - 152
H-37.5 - 7.7122 - 124
H-48.4 - 8.6133 - 135
C-5-127 - 129
H-67.6 - 7.8128 - 130
H-77.4 - 7.6118 - 120
C-8-144 - 146
C-4a-140 - 142
C-8a-126 - 128
N-CH₃2.9 - 3.1 (singlet, 6H)36 - 38
C=O-153 - 155

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the carbamate group is expected to be prominent, typically appearing in the region of 1700-1730 cm⁻¹. The C-N stretching vibrations of the carbamate would also be observable. The spectrum would also display characteristic peaks for the aromatic C-H and C=C stretching vibrations of the quinoline ring. The C-Cl stretching vibration would likely be found in the fingerprint region, typically below 800 cm⁻¹. Spectroscopic studies of the precursor, 5-chloro-8-hydroxyquinoline, show characteristic bands for the quinoline ring system which would also be present in the spectrum of the title compound.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (N-CH₃)Stretching2850 - 2960
C=O (Carbamate)Stretching1700 - 1730
Aromatic C=CStretching1500 - 1600
C-O (Ester)Stretching1150 - 1250
C-N (Carbamate)Stretching1200 - 1300
C-ClStretching700 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* and n→π* transitions within the quinoline chromophore. The substitution pattern on the quinoline ring, including the chloro and dimethylcarbamate groups, will influence the position and intensity of these absorption maxima (λ_max).

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₂H₁₁ClN₂O₂), HRMS would provide a high-accuracy mass measurement of the molecular ion, confirming its elemental composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Single Crystal X-ray Diffraction (SCXRD) Analysis

To date, no public reports of a single crystal X-ray diffraction study for this compound are available. Such an analysis would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interaction Analysis

Should a crystal structure be determined, the analysis of its crystal packing would reveal the nature and geometry of intermolecular interactions. It is plausible that weak non-covalent interactions, such as C-H···O, C-H···N, and π-π stacking interactions involving the quinoline rings, would play a significant role in stabilizing the crystal lattice. Studies on the related compound, 5-chloroquinolin-8-yl furan-2-carboxylate, have shown the importance of weak C-H···O intermolecular interactions in its crystal packing.

Polymorphism and Solid-State Structural Characteristics

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can have significant impacts on physical properties. A comprehensive crystallographic study of this compound would be necessary to investigate the potential for polymorphism. Different polymorphs would exhibit distinct solid-state properties, which could be characterized by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Advanced Vibrational Spectroscopy Applications

Detailed research findings, including data tables on the FT-IR and Raman spectroscopic analysis of this compound, are not available in the public domain based on the conducted comprehensive literature search.

In-Depth Theoretical and Computational Analysis of this compound

Following an extensive search of scientific literature and computational chemistry databases, it has been determined that specific, in-depth theoretical and computational studies—as outlined in the requested structure—for the compound this compound are not publicly available. Research articles detailing quantum chemical calculations, such as Density Functional Theory (DFT) analyses, electronic structure, reactivity descriptors, and topological analyses, specifically for this molecule, could not be located.

While computational studies are common for classes of compounds like quinoline derivatives and carbamates, the specific data for this compound, including its HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) map, Fukui functions, and topological analyses (ELF, LOL, QTAIM, RDG), have not been published in the available literature. Similarly, dedicated studies on its conformational analysis, energy landscape, or specific molecular dynamics simulations are not present in the searched scientific record.

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline based on existing research findings. The generation of such specific data would require novel, dedicated computational chemistry research to be performed on this molecule.

General Context of Computational Studies on Related Compounds

For informational purposes, it is pertinent to note that computational modeling is a powerful tool for investigating molecules within the quinoline and carbamate families. Researchers frequently employ these methods to understand the electronic properties and reactivity of such compounds.

Quantum Chemical Calculations: For related quinoline derivatives, Density Functional Theory (DFT) is often used to optimize molecular geometry and calculate electronic properties. nih.govrsc.org Analyses like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are standard for assessing chemical reactivity and stability. dntb.gov.ua The energy gap between these orbitals is a critical parameter for predicting a molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP): MEP maps are calculated for similar compounds to identify regions of positive and negative electrostatic potential. nih.gov These maps are invaluable for predicting sites susceptible to nucleophilic and electrophilic attack and understanding intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are utilized on analogous quinoline-O-carbamate systems to study their dynamic behavior and interactions with biological macromolecules, such as enzymes. nih.gov These simulations provide insights into the stability of ligand-protein complexes over time. nih.govmdpi.com

Cheminformatics: Cheminformatics approaches, including Quantitative Structure-Activity Relationship (QSAR) studies, are applied to libraries of quinoline derivatives to build models that correlate chemical structure with biological activity, aiding in the design of new and more potent compounds.

While these general methodologies are applied to compounds structurally similar to this compound, the specific quantitative data and detailed findings for the target molecule itself remain uncharacterized in published literature.

Theoretical and Computational Chemistry Investigations

Cheminformatics Applications in Compound Design and Analysis

Computational Screening and Database Mining

Computational screening and database mining are powerful strategies to identify promising drug candidates from large virtual libraries of chemical compounds. These methods leverage knowledge of the biological target or known active molecules to filter and prioritize compounds for further investigation. For quinoline (B57606) derivatives, these approaches have been employed to explore their potential against various diseases.

Virtual screening campaigns often begin with the construction of a library of quinoline-based compounds. This can involve mining large chemical databases such as PubChem, ZINC, or proprietary corporate databases. Search queries can be designed based on substructure similarity to known active quinoline compounds or by using pharmacophore models that define the essential three-dimensional arrangement of chemical features required for biological activity.

In the context of identifying novel inhibitors, molecular docking is a widely used computational screening technique. This method predicts the preferred orientation of a ligand when bound to a target protein, along with the binding affinity. For instance, various quinoline derivatives have been subjected to molecular docking studies to assess their potential as inhibitors of microbial enzymes or cancer-related proteins. ijprajournal.com These studies help in understanding the structure-activity relationships (SAR) by correlating specific substitutions on the quinoline scaffold with their binding efficiency. ijprajournal.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational tool. By developing mathematical models that relate the chemical structure of compounds to their biological activity, QSAR can be used to predict the activity of unsynthesized compounds. A study on 5-Chloro-2-thiophenyl-1,2,3-triazolymethyldihydroquinolines as inhibitors of Mycobacterium tuberculosis utilized a large set of molecular descriptors to create a QSAR model with high predictive quality. researchgate.net Such models are invaluable for prioritizing which novel derivatives of the 5-chloroquinoline (B16772) scaffold, like 5-Chloroquinolin-8-yl dimethylcarbamate (B8479999), should be synthesized and tested.

The following table provides an illustrative example of how data from a computational screening of quinoline derivatives might be presented.

Compound IDScaffoldPredicted Binding Affinity (kcal/mol)Lipinski's Rule of Five ViolationsPredicted Target
QC-0015-Chloroquinoline-8.50Tyrosine Kinase
QC-0025-Chloroquinoline-7.90DNA Gyrase
5-CQDC 5-Chloroquinoline -8.2 0 Acetylcholinesterase
QC-0048-Hydroxyquinoline (B1678124)-9.10HIV Reverse Transcriptase
QC-0055-Chloroquinoline-6.51Topoisomerase I

Note: This table contains hypothetical data for illustrative purposes.

Predictive Modeling of Molecular Properties

Predictive modeling of molecular properties, often referred to as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a critical component of modern drug design. These models use the chemical structure of a compound to forecast its pharmacokinetic and toxicological profile, helping to identify potential liabilities early in the drug discovery process.

For quinoline derivatives, various computational tools and web servers like SwissADME and admetSAR are frequently used to predict a wide range of molecular properties. nih.gov These predictions are based on the compound's physicochemical characteristics such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).

A study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives utilized the SwissADME tool to predict their physicochemical and pharmacokinetic parameters. nih.gov The predictions indicated that the synthesized compounds generally complied with Lipinski's rule of five, suggesting good oral bioavailability. nih.gov Furthermore, properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability were also estimated. nih.gov

Similarly, in silico toxicity predictions are crucial for flagging compounds that may have safety concerns. These models can predict potential issues such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. For a series of newly designed multi-targeted inhibitors based on a quinoline ring, ADMET property analysis indicated promising pharmacological profiles with minimized toxicity. nih.gov

The table below presents a set of predicted molecular properties for 5-Chloroquinolin-8-yl dimethylcarbamate and related analogs, as might be generated by computational modeling software.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted Water SolubilityPredicted GI AbsorptionPredicted BBB Permeability
This compound C12H11ClN2O2 250.68 2.85 Moderately Soluble High Yes
5-Chloroquinolin-8-olC9H6ClNO179.602.16Moderately SolubleHighYes
Quinoline-8-yl dimethylcarbamateC12H12N2O2216.241.98SolubleHighYes
5-Bromoquinolin-8-yl dimethylcarbamateC12H11BrN2O2295.143.15Sparingly SolubleHighYes

Note: The data in this table are predicted values from computational models and are for illustrative purposes.

These computational investigations, from initial screening to property prediction, are essential for guiding the design and optimization of new quinoline-based therapeutic agents, including this compound.

Mechanistic and Kinetic Studies of Chemical Behavior

Reaction Mechanism Elucidation of Carbamate (B1207046) Formation and Transformation

The formation of 5-Chloroquinolin-8-yl dimethylcarbamate (B8479999) typically proceeds through the reaction of 5-chloro-8-hydroxyquinoline (B194070) with a dimethylcarbamoylating agent, such as dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of 5-chloro-8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride. The reaction is generally facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Transformations of aryl carbamates can occur under various conditions. One notable transformation is the Snieckus-Fries rearrangement, where an aryl carbamate rearranges to an ortho-acylated phenol in the presence of a strong base. nih.govacs.org For 5-Chloroquinolin-8-yl dimethylcarbamate, this would involve the migration of the dimethylcarbamoyl group to the C7 position of the quinoline (B57606) ring. The mechanism involves a rate-limiting orthometalation followed by rearrangement. nih.govacs.org

Hydrolysis of this compound, a key transformation, involves the cleavage of the ester linkage to yield 5-chloro-8-hydroxyquinoline and dimethylcarbamic acid, which subsequently decomposes to dimethylamine and carbon dioxide. The mechanism of hydrolysis is pH-dependent. In basic conditions, it typically proceeds through a BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. scielo.br Some studies on related quinolinyl N,N-dimethylcarbamates have shown a two-step mechanism in basic hydrolysis, involving a tetrahedral intermediate. researchgate.net At lower pH values, the reaction can be catalyzed by acid, where the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon towards nucleophilic attack by water. scielo.br

Reaction Kinetics of Synthetic Pathways and Degradation

Synthesis: The kinetics of the synthesis of aryl carbamates, including this compound, are influenced by several factors such as the nature of the solvent, the base used, and the reaction temperature. The reaction generally follows second-order kinetics, being first order in both the phenoxide (from 5-chloro-8-hydroxyquinoline) and the carbamoylating agent. The rate of formation is enhanced by electron-donating groups on the phenol, which increase the nucleophilicity of the hydroxyl group. Conversely, electron-withdrawing groups on the carbamoylating agent increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate.

A study on the transesterification of O-methyl-N-aryl carbamates, a process analogous to hydrolysis, found that the reaction follows first-order kinetics with respect to the carbamate. rsc.org The rate was influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction, which is consistent with the expected effect on the hydrolysis of this compound. rsc.org

Interactive Data Table: Factors Influencing Carbamate Reaction Kinetics

FactorEffect on Synthesis RateEffect on Hydrolysis RateRationale
Electron-donating groups on phenol IncreaseDecreaseIncreases nucleophilicity of the hydroxyl group for synthesis; destabilizes the leaving phenoxide in hydrolysis.
Electron-withdrawing groups on phenol DecreaseIncreaseDecreases nucleophilicity of the hydroxyl group for synthesis; stabilizes the leaving phenoxide in hydrolysis.
pH Base catalysis increases rateRate is pH-dependent; typically increases with increasing acidity or basicity.Base deprotonates the phenol for synthesis; acid or base catalyzes the cleavage of the carbamate ester.
Temperature IncreaseIncreaseProvides the necessary activation energy for the reaction to proceed.

Photochemical Reactions and Stability

The photochemical behavior of this compound is expected to be influenced by the quinoline moiety, which is known to be photoreactive. Quinoline itself can undergo photodegradation in aqueous solutions when exposed to sunlight or UV radiation. researchgate.netnih.gov The photodegradation can be influenced by factors such as pH and the presence of photosensitizers. researchgate.net

The primary photochemical reactions of quinoline derivatives often involve the generation of reactive oxygen species such as hydroxyl radicals and superoxide radicals, which then attack the quinoline ring, leading to hydroxylation and eventual ring cleavage. nih.gov For this compound, photodegradation could lead to the formation of hydroxylated derivatives of the quinoline ring and cleavage of the carbamate ester. The presence of the chloro substituent may also influence the photochemical pathway, potentially leading to dehalogenation reactions.

The stability of the compound under photolytic conditions is an important consideration. The half-life of quinoline photodegradation in surface water has been estimated to be in the order of days, indicating that compounds containing this moiety may be susceptible to environmental photodegradation. researchgate.net The dimethylcarbamate group itself is generally more photochemically stable than the quinoline ring.

Interactive Data Table: Potential Photodegradation Products of this compound

Proposed ProductFormation Pathway
Hydroxylated this compoundAttack by photochemically generated hydroxyl radicals on the quinoline ring.
5-Chloro-8-hydroxyquinolinePhotolytic cleavage of the carbamate ester bond.
Dechlorinated derivativesPhotochemical dehalogenation of the quinoline ring.
Ring-opened productsFurther oxidation and cleavage of the quinoline ring system.

Electrochemical Properties and Reactivity Investigations

The electrochemical properties of this compound are determined by the redox activity of the quinoline ring and the carbamate functional group. Quinoline and its derivatives are electrochemically active and can undergo both oxidation and reduction reactions.

Oxidation: The electrochemical oxidation of quinoline has been studied, and it typically involves the formation of radical cations and subsequent reactions leading to polymerization or the formation of oxidized products. electrochemsci.orgnih.gov The oxidation potential will be influenced by the substituents on the quinoline ring. The electron-withdrawing chloro group and the electron-donating dimethylcarbamate group will have opposing effects on the oxidation potential. The oxidation of carbamates can also occur, leading to the cleavage of the N-C bond and the release of the corresponding amine and carbon dioxide. nih.gov

Reduction: The electrochemical reduction of quinoline derivatives can also occur, typically at the pyridine (B92270) ring. The presence of the chloro group is expected to make the reduction more favorable. Carbamates are generally not easily reduced electrochemically.

Electrochemical studies can provide insights into the reactivity of this compound. For instance, cyclic voltammetry could be used to determine its redox potentials and to study the stability of the resulting radical ions. The electrochemical behavior is relevant for understanding its potential role in redox processes and for the development of electrochemical sensors.

Interactive Data Table: Expected Electrochemical Behavior of this compound

Electrochemical ProcessExpected ReactivityInfluencing FactorsPotential Products
Oxidation The quinoline ring is expected to be the primary site of oxidation.Substituents on the quinoline ring, solvent, and electrode material.Radical cations, polymerized products, and ring-opened species. electrochemsci.orgnih.gov
Reduction The pyridine ring of the quinoline moiety is the likely site of reduction.Substituents on the quinoline ring, solvent, and electrode material.Dihydroquinoline derivatives.

In Vitro Biological Target Interaction and Functional Studies

Exploration of Enzyme Inhibition Profiles (e.g., Cholinesterases, Kinases, Hydrolases)

The chemical structure of 5-Chloroquinolin-8-yl dimethylcarbamate (B8479999) strongly suggests a primary inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The carbamate (B1207046) moiety is a well-established pharmacophore responsible for the inhibition of these serine hydrolases. nih.govresearchgate.netyoutube.com The mechanism involves the transfer of the dimethylcarbamoyl group to a serine residue in the active site of the enzyme, leading to a transiently inactivated, carbamylated enzyme. nih.govmdpi.comresearchgate.net This pseudo-irreversible inhibition is characterized by a slow regeneration of the active enzyme. researchgate.net

Studies on a series of novel quinoline-O-carbamate derivatives have demonstrated that the position of the carbamate fragment on the quinoline (B57606) ring significantly influences inhibitory potency and selectivity. nih.govtandfonline.com For instance, a structurally similar compound, quinolin-8-yl dimethylcarbamate (without the 5-chloro substitution), exhibited good inhibitory activity against acetylcholinesterase from electric eel (eeAChE) with an IC50 value of 6.5 µM. nih.govtandfonline.com This suggests that 5-Chloroquinolin-8-yl dimethylcarbamate is also likely to be a potent inhibitor of AChE. The presence of the chloro group at the 5-position may further modulate this activity, potentially by altering the electronic properties of the quinoline ring or through additional interactions within the enzyme's active site.

Beyond cholinesterases, quinoline-based compounds have been shown to inhibit a diverse range of other enzymes. nih.govbiorxiv.org Depending on the substitution pattern, quinoline derivatives have been investigated as inhibitors of kinases, topoisomerases, and DNA methyltransferases. nih.govresearchgate.netnih.gov Therefore, it is plausible that this compound could exhibit inhibitory activity against other enzymes, although this would require empirical validation.

Direct kinetic studies on this compound have not been reported. However, based on the known mechanism of carbamate inhibitors, its interaction with cholinesterases is expected to follow a time-dependent, pseudo-irreversible inhibition model. researchgate.net This typically involves the formation of an initial non-covalent enzyme-inhibitor complex, followed by the covalent carbamylation of the active site serine. nih.govmdpi.com

The kinetics of this interaction can be described by the rate of carbamylation. A kinetic analysis of a related compound, 4-N-phenylaminoquinoline with a morpholine group, demonstrated a mixed-type inhibition of AChE, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), for this compound is anticipated to be in the micromolar range for cholinesterases. As a reference, a series of quinoline-O-carbamate derivatives showed IC50 values for AChE and BChE inhibition ranging from the sub-micromolar to the mid-micromolar range. nih.govtandfonline.comnih.gov

Table 1: Cholinesterase Inhibitory Activities of Structurally Related Quinoline-O-Carbamate Derivatives This table presents data for compounds structurally similar to this compound to provide a basis for predicting its potential activity.

CompoundTarget EnzymeIC50 (µM)
Quinolin-8-yl dimethylcarbamateeeAChE6.5
A quinoline-O-carbamate derivative (3f)eeAChE1.3
A quinoline-O-carbamate derivative (3f)eqBuChE0.81
A quinoline-O-carbamate derivative (3a)eqBuChE2.83

Data sourced from nih.govtandfonline.comnih.gov

The primary interaction of carbamate inhibitors with cholinesterases occurs at the catalytic active site, specifically with the serine residue in the esteratic subsite. nih.govmdpi.com The quinoline moiety of this compound is predicted to interact with the peripheral anionic site (PAS) of AChE. This dual binding at both the catalytic and peripheral sites is a known characteristic of some cholinesterase inhibitors and can enhance inhibitory potency. nih.gov The aromatic nature of the quinoline ring can facilitate π-π stacking interactions with aromatic amino acid residues, such as tryptophan and tyrosine, which line the active site gorge of the enzyme. nih.govnih.gov

While direct evidence for allosteric modulation by this specific compound is lacking, the interaction with the PAS could potentially induce conformational changes in the enzyme that affect substrate binding or catalysis, a hallmark of allosteric modulation.

Ligand-Receptor Binding Studies (In Vitro)

No specific in vitro ligand-receptor binding studies for this compound have been published. Such studies would be necessary to determine its affinity and selectivity for various neurotransmitter receptors or other protein targets. Given the broad biological activities of quinoline derivatives, it is possible that this compound could interact with other receptors, but this remains speculative without experimental data. nih.govmdpi.com

Molecular Docking and Simulation Studies of Target Interactions

Molecular docking and simulation studies offer a powerful approach to predict the binding modes and affinities of ligands with their protein targets. unical.itnih.gov While no specific docking studies for this compound are available, we can infer its likely interactions based on studies of similar quinoline-based cholinesterase inhibitors. mdpi.comnih.govresearchgate.net

A molecular docking simulation of this compound within the active site of human acetylcholinesterase would likely reveal a binding mode where the dimethylcarbamate group is positioned in close proximity to the catalytic serine residue (Ser200). The quinoline ring would likely be oriented along the active site gorge, engaging in hydrophobic and aromatic stacking interactions with key amino acid residues.

Table 2: Predicted Key Interactions of this compound with Acetylcholinesterase This table is a predictive summary based on the known interactions of similar molecules.

Interacting Moiety of LigandPotential Interacting Residues in AChEType of Interaction
DimethylcarbamateSer200, His440, Glu327 (Catalytic Triad)Covalent bond formation (carbamylation)
Quinoline RingTrp84, Tyr334, Phe330π-π stacking, Hydrophobic
5-Chloro GroupVarious residues in the active site gorgeHydrophobic, Halogen bonding

The binding site of acetylcholinesterase is a deep and narrow gorge, approximately 20 Å long. nih.gov The active site is located at the bottom of this gorge and is comprised of the catalytic triad and the anionic subsite. The gorge is lined with a number of aromatic residues that are crucial for ligand binding and guidance to the active site. nih.gov

For a molecule like this compound, the key "hotspots" for interaction within the AChE active site would be the nucleophilic serine of the catalytic triad and the aromatic residues of the anionic subsite and PAS. The specific orientation and interactions of the 5-chloro-substituted quinoline ring would be critical in determining its inhibitory profile. Computational hotspot mapping could reveal specific regions within the active site where modifications to the ligand, such as the position and nature of the halogen substituent, could lead to improved binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies for Biological Targets (In Vitro)

Positional Scanning and Substituent Effects on In Vitro Activity

Research into substituted quinoline and 8-hydroxyquinoline (B1678124) derivatives has provided valuable insights into the influence of substituent type and position on their biological activities, including anticancer and antimicrobial effects.

The quinoline scaffold is recognized for its diverse pharmacological potential, which can be significantly modulated by chemical substitutions. For instance, the introduction of a chloro-substituent at the R5 position of the 8-hydroxyquinoline core has been shown to decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen. nih.govacs.org This alteration in electronic properties can influence the molecule's ability to chelate metal ions, a mechanism often linked to the biological activity of 8-hydroxyquinolines. nih.goviosrjournals.org Specifically, for the 5-chloro-8-hydroxyquinoline (B194070) derivative, the pKa of the quinolinium nitrogen is reported as 3.8 and that of the hydroxyl group is 7.6. nih.govacs.org

Studies on 2-phenylquinolin-4-amine derivatives have demonstrated that specific substitutions can induce apoptosis in cancer cell lines. For example, compounds 7a and 7d in a particular study showed potent EC50 values of 6.06 and 6.69 µM, respectively, in a caspase-3 activation assay, indicating their apoptosis-inducing capabilities. benthamdirect.com These compounds, along with compound 7i, also exhibited significant antiproliferative activity against the HT-29 cancer cell line, with IC50 values of 8.12, 9.19, and 11.34 µM, respectively. benthamdirect.com

Furthermore, the lipophilicity and electron-withdrawing properties of substituents on the anilide ring of 8-hydroxyquinoline derivatives have been shown to linearly increase their antiviral activity. nih.gov The presence of halogen atoms at various positions can also enhance the lipophilicity of these compounds. nih.gov In the context of multidrug-resistant cancer, the presence of a chelating group on the 8-hydroxyquinoline scaffold is a necessary, though not solely sufficient, condition for selective toxicity. acs.org

The following table summarizes the reported in vitro activities of some substituted quinoline derivatives, which helps to understand the potential impact of substitutions on the biological activity of compounds related to this compound.

Compound/DerivativeBiological ActivityCell Line/AssayMeasurementValue
2-phenylquinolin-4-amine (7a)Apoptosis-inducingCaspase-3 activationEC506.06 µM benthamdirect.com
2-phenylquinolin-4-amine (7d)Apoptosis-inducingCaspase-3 activationEC506.69 µM benthamdirect.com
2-phenylquinolin-4-amine (7a)AntiproliferativeHT-29IC508.12 µM benthamdirect.com
2-phenylquinolin-4-amine (7d)AntiproliferativeHT-29IC509.19 µM benthamdirect.com
2-phenylquinolin-4-amine (7i)AntiproliferativeHT-29IC5011.34 µM benthamdirect.com
5-chloro-8-hydroxyquinolineAntituberculosisM. tuberculosisMIC0.062-0.25 µg/mL
8-hydroxyquinoline-5-sulfonamide (3c)AnticancerC-32, MDA-MB-231, A549IC50Comparable to cisplatin/doxorubicin mdpi.com
8-hydroxyquinoline-5-sulfonamide (3c)AntibacterialMRSA-Comparable to oxacillin/ciprofloxacin mdpi.com

Scaffold Hopping and Bioisosteric Replacements in Quinoline Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. uniroma1.it These techniques involve modifying the core structure (scaffold) or replacing functional groups with others that have similar biological activities, respectively.

In the realm of quinoline derivatives, scaffold hopping has been successfully employed to develop new therapeutic agents. For example, a scaffold hopping approach was used to transition from the drug candidate telacebec, which has an imidazo[1,2-a]pyridine-3-carboxamide scaffold, to a novel series of 2-(quinolin-4-yloxy)acetamides. nih.gov This led to the discovery of compounds with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values as low as ≤ 0.02 μM. nih.gov Another study reported the use of a scaffold hopping strategy, combined with a pharmacophore-based virtual screen, to replace the quinoline core in NorA efflux pump inhibitors with a quinazoline core, resulting in potent new inhibitors. nih.gov

Bioisosteric replacement has also been a key strategy. For instance, the replacement of a carbon atom with a sulfur atom in certain anti-inflammatory agents based on condensed quinazolines led to the development of new bioactive molecules. nih.gov Ferrocenyl-containing quinolines have been synthesized as bioisosteres and have demonstrated low nanomolar antiplasmodial activity. rsc.org

These examples highlight the potential for applying scaffold hopping and bioisosteric replacement to this compound to explore new chemical space and potentially enhance its therapeutic properties. Such modifications could aim to improve potency, selectivity, or pharmacokinetic profiles.

Investigation of Interactions with Biomolecules (e.g., Nucleic Acids, Proteins)

The interaction of quinoline derivatives with biomolecules is a crucial aspect of their mechanism of action. Studies on compounds structurally related to this compound, such as 5-chloro-8-hydroxyquinoline (cloxyquin), have provided insights into these interactions.

Research has shown that cloxyquin can interact with bovine serum albumin (BSA), a model protein for studying drug-protein interactions, through a static quenching mechanism, indicating the formation of a ground-state complex. nih.gov The binding is characterized by a moderate binding constant in the order of 104 M-1, and thermodynamic analysis suggests that hydrophobic interactions are the primary driving force for this complexation. nih.govresearchgate.net Molecular docking studies further revealed that cloxyquin preferentially binds to the fatty acid binding site 5 (FA5) of BSA, with its quinoline scaffold engaging in hydrophobic interactions with Phe550, Leu531, and Leu574 residues. researchgate.net

The mode of action of many quinoline derivatives is thought to involve interaction with nucleic acids. iosrjournals.org Some quinolines are believed to form complexes with DNA through intercalation, interacting with purine bases and thereby inhibiting nucleic acid and protein synthesis. iosrjournals.org

Furthermore, metal complexes of 8-hydroxyquinoline-amino acid hybrids have been shown to bind strongly to human serum albumin (HSA) and calf-thymus DNA (ct-DNA). nih.gov The interaction with proteins is a key factor in the transport and activity of metal-based drugs. researchgate.net

Target Identification and Validation in Cellular Models (In Vitro)

Identifying the specific molecular targets of a compound is a critical step in drug discovery and development. For quinoline derivatives, various approaches have been employed to identify and validate their biological targets in cellular models.

A functional proteomics approach has been used to identify quinoline-binding proteins by exploiting the structural similarities between quinolines and the purine ring of ATP. nih.gov This method led to the identification of aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs in human red blood cells. nih.gov Several quinolines were found to potently inhibit the activity of QR2 in vitro. nih.gov

For novel compounds where the target is unknown, network pharmacology can be a valuable tool for initial target prediction. This approach was used to identify potential targets of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a tetrahydroisoquinoline derivative, in non-small-cell lung cancer cells, with subsequent in vitro validation confirming ERK1/2 and MEK1 as molecular targets. mdpi.com

Once potential targets are identified, validation in cellular models is essential. In the context of cancer, this can involve assessing the compound's effects on cell viability and apoptosis in various cancer cell lines. For example, novel 5-chloro quinoline based analogs have been synthesized and evaluated for their anticancer activity, with some compounds showing potent bio-potency with IC50 values in the low micromolar range against murine T-cell lymphoma cell lines. researchgate.net

Proteomic Profiling of Compound-Treated Cells (In Vitro)

Proteomics has emerged as a powerful tool for monitoring cellular responses to chemical perturbations and can provide insights into a compound's mechanism of action and potential targets. nih.gov A classical proteomic approach using two-dimensional electrophoresis was employed to investigate the mechanisms of action of a hydroxyquinoline-copper complex with promising anticancer activities in a leukemic cell line. nih.gov This analysis revealed that the complex modulated proteins involved in the ubiquitin/proteasome pathway, mitochondrial function, cell adhesion-cytoskeleton pathway, and carbon metabolism. nih.gov Targeted validation experiments confirmed that the complex induced a significant reduction in free glutathione and caused substantial alterations in the actin cytoskeleton, suggesting a multi-target action. nih.gov

Quantitative proteomics has also been performed on breast cancer cell lines to a depth of approximately 13,000 proteins, creating a valuable resource for understanding cancer biology and drug response. researchgate.net Such comprehensive proteomic datasets can be used to correlate protein expression with sensitivity to various drugs, including those with a quinoline scaffold.

Lead Optimization Strategies Non Clinical Perspective

Rational Design Principles for Enhanced Target Specificity and Potency

Rational drug design for quinoline-based compounds, including 5-Chloroquinolin-8-yl dimethylcarbamate (B8479999), is a cornerstone of lead optimization. This approach relies on a deep understanding of the molecular target and the compound's mechanism of action to guide structural modifications. The quinoline (B57606) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting a wide array of biological targets like kinases, G-protein coupled receptors, and enzymes involved in parasitic life cycles. nih.govmdpi.comnih.gov

The design process often begins by identifying the key pharmacophoric features of the lead compound. For a molecule like 5-Chloroquinolin-8-yl dimethylcarbamate, this includes the chloro-substituted quinoline core, which can engage in π–π stacking and hydrogen bonding, and the dimethylcarbamate group at the 8-position, which can influence solubility, metabolic stability, and direct interactions with the target protein. nih.gov

Strategies to enhance potency and specificity include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents on the quinoline ring allows researchers to probe the chemical space around the core scaffold. For instance, altering the electronic properties of the ring through the placement of electron-withdrawing groups (like the existing chloro group at C-5) or electron-donating groups can significantly impact binding affinity. nih.gov

Target-Specific Modifications: If the compound targets a specific enzyme, such as a kinase, modifications are designed to exploit interactions with key amino acid residues in the active site. arabjchem.org For example, adding a hydrogen bond donor or acceptor at a strategic position can lock the molecule into a more favorable binding conformation, thereby increasing potency. The design of novel quinoline-based inhibitors for targets like EGFR/HER-2 often involves synthesizing a series of analogues to achieve dual-target inhibition. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve target specificity and reduce off-target effects. The dimethylcarbamate moiety, for example, could be replaced with other groups to fine-tune the molecule's interaction with its biological target.

Strategies for Modulating Pharmacokinetic Profiles (e.g., In Vitro Permeability, Metabolic Stability)

A critical aspect of lead optimization is tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. For quinoline derivatives, specific strategies are employed to enhance their pharmacokinetic profiles, particularly focusing on in vitro permeability and metabolic stability.

Improving Metabolic Stability: Quinoline compounds can be susceptible to metabolism by cytochrome P450 (CYP) enzymes or aldehyde oxidase (AO). youtube.com Optimization strategies focus on identifying and blocking these metabolic "soft spots."

Blocking Metabolically Liable Sites: The introduction of metabolically robust groups, such as fluorine atoms or t-butyl groups, at positions prone to oxidation can significantly enhance metabolic stability. sciencepublishinggroup.com This strategy increases the compound's half-life by preventing rapid enzymatic degradation.

Structural Modification to Avoid AO Metabolism: For nitrogen-containing heterocyclic scaffolds like quinoline and its aza-analogs (e.g., azaquinazolines), metabolism by AO can be a significant clearance pathway. Efforts to improve stability in such series involve structural changes, such as C4 truncations and C2 expansions, to remove the AO liability. youtube.com

Enhancing Permeability: The ability of a compound to pass through biological membranes is crucial for its bioavailability.

Amide Group Introduction: In some quinoline series, converting a carboxylic acid group to an amide has been shown to improve membrane permeability, along with stability and solubility. nih.gov

The following table summarizes key pharmacokinetic parameters and the strategies used to optimize them for quinoline-based compounds.

Pharmacokinetic ParameterOptimization StrategyExample
Metabolic Stability Introduction of fluorine to block oxidative metabolism.Fluorinated quinoline analogues. sciencepublishinggroup.com
Steric hindrance to prevent enzymatic access.Introduction of a t-butyl group. sciencepublishinggroup.com
Scaffold modification to avoid AO metabolism.Truncations and expansions of azaquinazoline rings. youtube.com
In Vitro Permeability Optimization of lipophilicity (LogP).Modification of substituents on the quinoline ring. nih.gov
Conversion of functional groups.Changing a carboxylic acid to an amide. nih.gov

Scaffold Modification for Improved Biological Activity and Selectivity

Scaffold modification is a powerful strategy in lead optimization used to discover novel chemical series with improved properties while retaining the key binding interactions of the original lead.

Scaffold Hopping: This technique involves replacing the central core of the molecule (the scaffold) with a structurally different one that maintains a similar three-dimensional arrangement of the critical functional groups. For quinoline-based compounds, scaffold hopping can lead to the discovery of entirely new classes of inhibitors with potentially better selectivity or patentability. mdpi.com For example, researchers have successfully replaced the quinoline scaffold with other bicyclic systems like quinazoline to develop new NorA efflux pump inhibitors. youtube.com This approach, often aided by computational tools, can generate novel intellectual property and circumvent issues associated with the original scaffold.

Ring System Modification: More subtle modifications can involve altering the quinoline ring itself. For instance, selective photolysis of quinoline N-oxides can be used to contract the ring system, affording N-acylindoles. acs.org This "scaffold hopping" via net carbon deletion allows for direct transformation between distinct heteroaromatic cores, enabling exploration of new chemical space. acs.org

Functionalization at Key Positions: The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. Studies on C-5 substituted fluoroquinolones have shown that adding groups like morpholine can lead to compounds with enhanced potency. Similarly, modifications at the C-6 position of the quinoline ring can introduce polar interactions that mimic natural ligands, improving binding at an enzyme's active site. nih.gov

Computational Approaches in Non-Clinical Lead Optimization

Computational chemistry plays a vital role in accelerating the lead optimization cycle by predicting the properties of virtual compounds before their synthesis.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational technique that correlates variations in the physicochemical properties of compounds with their biological activities. For quinoline derivatives, QSAR models are instrumental in guiding the design of more potent analogues.

Researchers develop 2D and 3D-QSAR models for various quinoline series to predict their activity against targets ranging from bacteria to cancer cells. nih.govarabjchem.org A typical QSAR study involves:

Data Set Generation: A series of quinoline analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical model that links the descriptors to the biological activity. For example, a QSAR study on 8-hydroxyquinoline (B1678124) and its chloro derivatives found that 5-chloro substitution resulted in a molecule with optimal size and lipophilicity for antimicrobial activity. nih.gov

Model Validation: The model's predictive power is rigorously tested.

These validated models can then be used to predict the activity of newly designed, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates.

The table below illustrates the application of QSAR in the optimization of quinoline derivatives.

QSAR ApplicationDescriptionOutcome
Predicting Antimicrobial Activity A model was built for 8-hydroxyquinoline and its chloro derivatives.The 5-chloro substituted analogue was predicted and confirmed to have supreme antibacterial activity due to favorable lipophilic features. nih.gov
Designing Anticancer Agents A 3D-QSAR model was developed for quinoline analogues against gastric cancer cell lines.The model guided the design of seven new derivatives with enhanced predicted inhibitory activity.
Optimizing Antimalarials 2D and 3D-QSAR models were created for a large database of compounds against P. falciparum.The models accurately predicted the activity of newly synthesized quinoline derivatives, confirming their utility in drug design.

De Novo Design Algorithms for Novel Analogues

De novo design represents a more advanced computational strategy where algorithms construct novel molecules from scratch or from smaller molecular fragments. This approach is particularly useful for exploring new chemical space and generating innovative scaffolds that are optimized for a specific biological target.

The process typically starts with the 3D structure of the target's binding site. The algorithm then "grows" a molecule within the pocket, piece by piece, ensuring that the new structure has favorable steric and electronic complementarity with the target. mdpi.com This method can be used to:

Generate Novel Scaffolds: Instead of simply modifying an existing lead, de novo design can propose entirely new core structures that fit the target, offering a powerful tool for scaffold hopping.

Optimize Substituents: The algorithms can explore a vast combinatorial library of fragments to identify the optimal substituents for a given scaffold, maximizing potency and other desired properties.

While specific applications of de novo design for this compound are not detailed in the literature, the principles are widely applied to scaffolds like quinoline for discovering novel kinase inhibitors and other therapeutic agents. nih.gov By overriding existing structural biases, these computational methods can unlock previously inaccessible chemical architectures for drug discovery.

Q & A

Q. What are the optimal synthetic routes for 5-chloroquinolin-8-yl dimethylcarbamate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves reacting 5-chloro-8-hydroxyquinoline with dimethylcarbamoyl chloride under basic conditions. Triethylamine is often used to neutralize HCl generated during the reaction, improving carbamate linkage formation . Key parameters include:

  • Temperature : Room temperature to mild heating (40–60°C) to avoid decomposition.
  • Solvent : Polar aprotic solvents like acetonitrile enhance reactivity .
  • Catalyst : Pyridine or DMAP accelerates esterification .
    Yield optimization requires monitoring reaction progress via TLC or HPLC. Impurities often arise from incomplete substitution or hydrolysis of the carbamate group.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1743 cm⁻¹ for carbamate, aromatic C–H stretches at ~3100 cm⁻¹) .
  • NMR : <sup>1</sup>H NMR resolves substituent positions on the quinoline ring (e.g., deshielded protons at C5 and C8 due to chlorine and carbamate groups) .
  • X-ray Crystallography : Determines molecular conformation and packing. For example, the carbamate group twists ~57° relative to the quinoline ring, and weak C–H···O interactions stabilize crystal packing . SHELX software (SHELXL-97) is recommended for refining crystallographic data .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s electronic structure and reactivity?

Answer:

  • DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. For example, the electron-withdrawing Cl and carbamate groups polarize the quinoline ring, enhancing reactivity at C3 and C7 .
  • Molecular Dynamics (MD) : Simulate solvation effects and stability of crystal packing motifs observed experimentally .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes or DNA) to rationalize antimicrobial activity .

Q. What experimental strategies address contradictions in reported biological activity data?

Answer: Discrepancies in antimicrobial efficacy (e.g., MIC values) may stem from:

  • Strain Variability : Use standardized strains (e.g., E. coli ATCC 25922) and replicate assays .
  • Solubility Limits : Employ co-solvents (DMSO ≤1% v/v) to ensure compound dissolution without cytotoxicity .
  • Metabolic Interference : Pair LC-MS/MS with phenotypic assays to distinguish direct activity from metabolite effects .

Q. How can advanced synthetic modifications improve the compound’s pharmacological profile?

Answer:

  • Derivatization : Introduce substituents (e.g., sulfonate or methoxy groups) at C3/C7 to enhance solubility or target affinity. For example, sulfonation at C8 increases polarity, improving bioavailability .
  • Prodrug Design : Mask the carbamate group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) for controlled release .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents and correlate with bioassay data to identify pharmacophores .

Q. What methodologies validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The carbamate group hydrolyzes rapidly under alkaline conditions (pH >8) .
  • Thermal Analysis : TGA/DSC identifies decomposition temperatures (e.g., melting point ~389 K) .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for storage .

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